Bond Dissociation Energy Gap: Orthogonal Reactivity of C–I vs. C–Cl in 2-Chloro-1-iodo-3-methylbenzene
2-Chloro-1-iodo-3-methylbenzene features two halogens with a large difference in C–X bond dissociation energy (BDE). The C(sp²)–I bond (61.9 kcal/mol) is significantly weaker than the C(sp²)–Cl bond (94 kcal/mol) . This 32.1 kcal/mol gap enables highly chemoselective oxidative addition of the iodine atom under mild Pd(0) catalysis, leaving the chlorine intact for a second, independent coupling event [1].
| Evidence Dimension | Bond Dissociation Energy (BDE) of aromatic C–X bond |
|---|---|
| Target Compound Data | C(sp²)–I: 61.9 kcal/mol; C(sp²)–Cl: 94 kcal/mol |
| Comparator Or Baseline | Generic Aryl Bromide: C(sp²)–Br: 79.6 kcal/mol; Aryl Chloride: C(sp²)–Cl: 94 kcal/mol |
| Quantified Difference | ΔBDE (I–Cl) = 32.1 kcal/mol; Target compound's iodine is 17.7 kcal/mol weaker than a typical aryl bromide's C–Br bond. |
| Conditions | Gas-phase homolytic bond dissociation enthalpies (standard reference data) . |
Why This Matters
This energy gap guarantees that the iodine reacts first under mild conditions, providing predictable and efficient sequential functionalization—a feature absent in mono-halogenated or symmetric dihalogenated analogs.
- [1] Science of Synthesis. Thieme. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides. View Source
